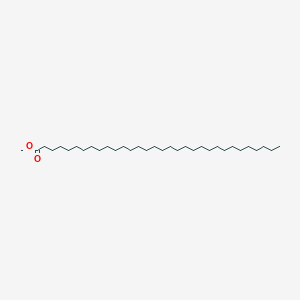

Methyl dotriacontanoate

Description

Properties

IUPAC Name |

methyl dotriacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFBEUTXKBRYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552323 | |

| Record name | Methyl dotriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-79-7 | |

| Record name | Dotriacontanoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41755-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dotriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Botanical Origins of Methyl Dotriacontanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dotriacontanoate, a long-chain fatty acid methyl ester, is a molecule of interest for its potential applications in various scientific and industrial fields. While not abundantly documented as a direct constituent in plants, its corresponding carboxylic acid, dotriacontanoic acid (also known as lacceroic acid), is a known component of plant cuticular waxes and has been identified in specific plant tissues. This technical guide provides a comprehensive overview of the natural sources of dotriacontanoic acid in plants, its biosynthetic pathway, and detailed methodologies for its extraction, conversion to this compound, and subsequent analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and plant biochemistry.

Natural Occurrence of Dotriacontanoic Acid in the Plant Kingdom

Dotriacontanoic acid is primarily found as a constituent of protective plant waxes and in the roots of certain species. The presence of this very-long-chain fatty acid (VLCFA) is crucial for the plant's interaction with its environment, providing a barrier against water loss and external stressors.[1]

Key Plant Sources

While the direct detection of this compound is rare, the presence of its precursor, dotriacontanoic acid, has been confirmed in the following plant species:

| Plant Species | Plant Part | Common Name | Family |

| Jasminum sambac | Roots | Arabian Jasmine | Oleaceae[2][3][4][5] |

| Various Species | Cuticular Wax | - | -[1] |

| Various Species | Suberin | - | -[1] |

Table 1: Documented Natural Sources of Dotriacontanoic Acid in Plants

Biosynthesis of Dotriacontanoic Acid in Plants

Dotriacontanoic acid is synthesized in plants through the fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer. The biosynthesis is a cyclical process involving four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

Experimental Protocols

Extraction and Isolation of Dotriacontanoic Acid from Plant Material

The following protocol outlines a general procedure for the extraction of dotriacontanoic acid from plant roots, such as those of Jasminum sambac. This method can be adapted for the analysis of cuticular waxes from leaves and stems.

1. Sample Preparation:

-

Collect fresh plant roots and wash them thoroughly with distilled water to remove any soil and debris.

-

Air-dry the roots in a well-ventilated area or use a lyophilizer for complete drying.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Transfer a known weight of the powdered plant material (e.g., 100 g) into a Soxhlet apparatus.

-

Extract the powder with a non-polar solvent like hexane (B92381) or a moderately polar solvent like chloroform:methanol (2:1, v/v) for 24-48 hours. The choice of solvent can be optimized based on the target compound's polarity.

-

After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Purification:

-

The crude extract can be subjected to column chromatography for fractionation.

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

-

Elute the column with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing long-chain fatty acids.

-

Combine the fractions rich in the desired compound and concentrate them.

Derivatization to this compound and GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted dotriacontanoic acid needs to be converted to its more volatile methyl ester, this compound.[6][7]

1. Methylation:

-

To the purified fraction containing dotriacontanoic acid, add a solution of methanolic HCl or BF3-methanol.

-

Heat the mixture in a sealed vial at 60-80°C for 1-2 hours to facilitate the esterification process.[7]

-

After cooling, add water and a non-polar solvent (e.g., hexane) to the reaction mixture and vortex to extract the fatty acid methyl esters (FAMEs).

-

Collect the upper organic layer containing the FAMEs.

2. GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into a GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 min, then ramp to 300°C at a rate of 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by interpretation of its characteristic fragmentation pattern.

Biological Role and Potential Applications

Very-long-chain fatty acids like dotriacontanoic acid are integral components of the plant cuticle, which serves as a protective barrier against various environmental stresses, including drought, UV radiation, and pathogen attack.[1][8] The specific roles of dotriacontanoic acid and its methyl ester are not yet fully elucidated and represent an area for further research. The biological activities of long-chain fatty acids and their derivatives suggest potential applications in pharmaceuticals, cosmetics, and as bioregulators.

Conclusion

While this compound is not a commonly reported direct natural product in plants, its precursor, dotriacontanoic acid, is present in the cuticular waxes and roots of certain plant species, notably Jasminum sambac. This technical guide provides a foundational understanding of its natural sources, biosynthesis, and the analytical methodologies required for its study. The detailed protocols for extraction, derivatization, and GC-MS analysis offer a practical framework for researchers to explore the presence and potential of this and other very-long-chain fatty acids in the plant kingdom. Further investigation into the quantitative distribution and biological functions of this compound in various plant species is warranted to unlock its full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition, Toxicity and Vasodilatation Effect of the Flowers Extract of Jasminum sambac (L.) Ait. “G. Duke of Tuscany” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

A Technical Guide to the Biosynthesis of Methyl Dotriacontanoate

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Methyl dotriacontanoate is the methyl ester of dotriacontanoic acid (C32:0), a saturated very-long-chain fatty acid (VLCFA).[1][2] In plants, C32 VLCFAs are critical components of protective apoplastic barriers, including cuticular waxes and suberin.[3] These lipid barriers are essential for preventing water loss, protecting against pathogens, and mitigating other environmental stresses.[3] The biosynthesis of this specialized lipid involves a multi-step enzymatic pathway localized primarily in the endoplasmic reticulum, culminating in a final methylation step. This technical guide provides an in-depth overview of the complete biosynthetic pathway, its regulation, and key experimental protocols for its investigation.

Core Biosynthesis Pathway: Elongation to Dotriacontanoic Acid (C32:0)

The synthesis of dotriacontanoic acid is an extension of the general fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum (ER).[3] The process begins with shorter C16 or C18 acyl-CoA precursors, which are synthesized de novo in the plastids and exported to the cytosol.[3][4] The FAE complex then cyclically adds two-carbon units from malonyl-CoA to the growing acyl chain.[3] Each cycle consists of four sequential enzymatic reactions:

-

Condensation: This is the rate-limiting and substrate-determining step. A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[3][5]

-

First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, using NADPH as a reductant.[6]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[6]

-

Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA, again using NADPH, to yield an acyl-CoA chain that is two carbons longer than the original substrate.[6]

The production of ultra-long chains such as C32 is specifically enabled by the interplay between the condensing enzyme KCS6 (also known as ECERIFERUM6, CER6) and the modulator protein CER2-LIKE2 .[3][4] While KCS6 alone can elongate fatty acids up to C28, its interaction with CER2-LIKE2 extends its product specificity to C32.[4][7]

Caption: Biosynthesis pathway of this compound from Stearoyl-CoA.

Final Step: Methylation of Dotriacontanoic Acid

The final step in the formation of this compound is the esterification of the free dotriacontanoic acid. This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule to the carboxyl group of the fatty acid. The primary methyl donor in most biological systems is S-adenosyl-L-methionine (SAM).[8][9] Therefore, the reaction is putatively catalyzed by a SAM-dependent carboxyl methyltransferase.

Caption: Final methylation step in this compound synthesis.

Regulation of the Biosynthesis Pathway

The biosynthesis of VLCFAs is tightly regulated, primarily at the transcriptional level, to meet the developmental and environmental needs of the plant. The expression of key enzymes, particularly the rate-limiting KCS enzymes, is controlled by various transcription factors.

MYB Transcription Factors: In Arabidopsis, transcription factors such as MYB96 play a crucial role.[3] MYB96 is activated by environmental cues like drought stress and the phytohormone abscisic acid (ABA).[3] It then directly binds to the promoter regions of wax biosynthesis genes, including KCS6, to upregulate their expression and promote the synthesis of C32 VLCFAs for reinforcing the cuticular wax barrier.[3] Other related factors, like MYB30, have also been shown to regulate the expression of the entire FAE complex.[10][11]

Caption: Transcriptional regulation of Dotriacontanoic Acid synthesis.

Quantitative Data

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Notes / Source |

| ELOVL6 | C16:0-CoA | 13.9 | 1030 | Data from heterologous expression in HEK 293T cells.[12] |

| ELOVL6 | Malonyl-CoA | 18.2 | 1140 | Activity is dependent on the presence of an acyl-CoA substrate.[12] |

Note: These values are for a representative mammalian elongase and serve to illustrate the typical range of Michaelis-Menten constants and reaction velocities for this class of enzymes. The actual parameters for the plant KCS6/CER2-LIKE2 complex may vary.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongase Activity Assay

This protocol describes a method to measure the activity of the FAE complex using microsomal fractions isolated from plant tissues (e.g., Arabidopsis stems) and radiolabeled precursors.

I. Microsome Isolation:

-

Harvest 5-10 g of fresh plant tissue (e.g., young stems).

-

Homogenize the tissue on ice in 2 volumes of extraction buffer (e.g., 50 mM HEPES-KOH pH 7.2, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Filter the homogenate through several layers of miracloth.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of reaction buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM DTT).

-

Determine protein concentration using a Bradford or BCA assay.

II. Elongase Assay Reaction:

-

In a microfuge tube, prepare the reaction mixture containing: 100 mM HEPES-KOH (pH 7.2), 1.5 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH, 1 mM NADH, and 50-100 µg of microsomal protein.

-

Add the acyl-CoA substrate (e.g., 20 µM C18:0-CoA).

-

Initiate the reaction by adding the radiolabeled two-carbon donor, 75 µM [2-¹⁴C]malonyl-CoA.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 10% (w/v) KOH in 80% methanol (B129727).

III. Product Analysis:

-

Saponify the lipids by heating the terminated reaction at 80°C for 1 hour.

-

Acidify the mixture with 1 M HCl.

-

Extract the free fatty acids three times with hexane (B92381).

-

Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using 14% BF₃ in methanol at 80°C for 15 minutes.[13]

-

Analyze the FAMEs by radio-TLC or reverse-phase HPLC with a radiodetector to quantify the incorporation of ¹⁴C into elongated fatty acid products.

Protocol 2: Lipid Extraction and GC-MS Analysis of Methyl Esters

This protocol details the extraction of total lipids from plant tissue and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Caption: Workflow for the analysis of total fatty acid methyl esters.

I. Total Lipid Extraction:

-

Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Immediately add 3 mL of hot isopropanol (B130326) (~75°C) containing an antioxidant like butylated hydroxytoluene (BHT) to inactivate lipases. Vortex thoroughly.

-

Add 1.5 mL of chloroform (B151607) and 0.6 mL of water. Shake vigorously for 1 hour at room temperature.

-

Centrifuge at 5,000 x g for 10 minutes to separate the phases.

-

Collect the lower chloroform phase containing the lipids into a new glass tube.

-

Re-extract the remaining plant material with 2 mL of chloroform:methanol (2:1, v/v). Centrifuge and pool the chloroform phases.

-

Evaporate the pooled solvent to dryness under a stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of 5% (v/v) sulfuric acid in methanol.[4]

-

Add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.

-

Seal the tube and heat at 85°C for 3 hours.[4]

-

Allow the tube to cool to room temperature. Add 1 mL of water and 1 mL of hexane.

-

Vortex vigorously and centrifuge briefly to separate phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

III. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 5-10°C/min to a high temperature (e.g., 320°C) and hold for 10-15 minutes to ensure elution of very-long-chain FAMEs.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for this compound (e.g., the molecular ion and fragments).[14][15]

-

Identification: Compare the retention time and mass spectrum of the peak of interest with an authentic this compound standard.

Conclusion

The biosynthesis of this compound is a highly specialized metabolic pathway that builds upon the general fatty acid elongation machinery in the endoplasmic reticulum. The production of the C32:0 acyl chain is a key distinguishing feature, accomplished through the specific interaction of the KCS6 condensing enzyme and the CER2-LIKE2 protein. This process is under tight transcriptional control, allowing plants to modulate the production of this and other VLCFAs in response to developmental and environmental signals. The final conversion to a methyl ester, likely via a SAM-dependent methyltransferase, completes the pathway. Understanding this pathway is critical for research into plant stress tolerance, lipid metabolism, and the potential bioengineering of novel lipid products.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dotriacontanoic Acid | C32H64O2 | CID 19255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 7. ECERIFERUM2-LIKE proteins have unique biochemical and physiological functions in very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 10. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A MYB transcription factor regulates very-long-chain fatty acid biosynthesis for activation of the hypersensitive cell death response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Dotriacontanoate: A Technical Overview for Researchers

An in-depth guide to the chemical properties, synthesis, and analysis of Methyl Dotriacontanoate, a long-chain fatty acid methyl ester with potential for further scientific exploration.

Introduction

This compound is a saturated, long-chain fatty acid methyl ester. As a member of the fatty acid methyl ester (FAME) family, it is characterized by a 32-carbon backbone. While the biological functions and therapeutic potential of many shorter-chain FAMEs are well-documented, this compound remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its chemical properties, natural occurrence, synthesis, and analytical methodologies, to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is chemically classified as the methyl ester of dotriacontanoic acid (also known as lacceroic acid). Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41755-79-7 | [1][2] |

| Molecular Formula | C33H66O2 | [1][2] |

| Molecular Weight | 494.9 g/mol | [1][2] |

| Synonyms | Dotriacontanoic acid methyl ester, C32:0 FAME, Lacceric acid methyl ester | [1][2] |

Natural Occurrence

This compound has been identified as a naturally occurring compound in the epicuticular wax of certain plants, such as the needles of Picea abies (Norway spruce). Its presence has also been detected in sediment samples, where it can serve as a biomarker for terrestrial plant input into aquatic environments.

Synthesis and Experimental Protocols

The primary route for obtaining this compound is through the esterification of its parent fatty acid, dotriacontanoic acid.

Protocol for Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from dotriacontanoic acid.

Materials:

-

Dotriacontanoic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of dotriacontanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach the reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of hexane to extract the this compound.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Analytical Methodologies

The identification and quantification of this compound are typically achieved through chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of FAMEs due to their volatility.

Instrumentation and Conditions:

-

GC System: Equipped with a capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation of FAMEs.

-

MS Detector: Electron ionization (EI) source.

Sample Preparation: Samples containing this compound are dissolved in a suitable organic solvent, such as hexane or chloroform, prior to injection.

Biological Activity and Future Directions

Currently, there is a significant lack of research on the specific biological activities of this compound. While other FAMEs have been shown to possess a range of biological functions, the effects of the 32-carbon chain of this compound remain to be elucidated. Its potential roles in cellular signaling, pharmacology, and drug development are unexplored areas that present opportunities for future research. The synthesis and analytical methods outlined in this guide provide the necessary tools for researchers to begin investigating the biological significance of this long-chain fatty acid methyl ester.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

References

The Enigmatic Role of Methyl Dotriacontanoate in Plant Armor: A Technical Deep Dive into Epicuticular Wax

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biological significance of methyl dotriacontanoate, a very-long-chain fatty acid methyl ester found in the epicuticular wax of various plants. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the biosynthesis, function, and analysis of this complex lipid, highlighting its potential role in plant defense and survival.

Epicuticular wax forms the outermost protective layer on the aerial surfaces of terrestrial plants, acting as a crucial barrier against environmental stressors. This intricate matrix of lipids, including this compound, is fundamental to plant resilience, influencing everything from water retention to interactions with insects and pathogens.

Biosynthesis of a Key Cuticular Component

This compound originates from the biosynthesis of its precursor, dotriacontanoic acid, a very-long-chain fatty acid (VLCFA). This process occurs in the endoplasmic reticulum and is catalyzed by the fatty acid elongase (FAE) complex. The FAE complex systematically adds two-carbon units to a growing acyl-CoA chain through a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a final reduction. The specificity for producing the 32-carbon backbone of dotriacontanoic acid is attributed to the interplay of specific 3-ketoacyl-CoA synthase (KCS) enzymes, such as KCS6, and regulatory proteins like CER2-LIKE2.[1]

While the synthesis of the fatty acid precursor is well-understood, the final step—the esterification of dotriacontanoic acid with a methyl group to form this compound—remains an area of active research. It is hypothesized that an S-adenosyl-methionine (SAM)-dependent methyltransferase catalyzes this reaction. Plant genomes contain a large number of genes encoding methyltransferases, some of which are known to methylate plant hormones and other secondary metabolites.[2][3] However, the specific enzyme responsible for the methylation of very-long-chain fatty acids has yet to be definitively identified.

Quantitative Presence in Epicuticular Wax

This compound has been identified as a constituent of the epicuticular wax in several plant species. Notably, it is a known component of the needle wax of Norway spruce (Picea abies) and has been isolated from the ripe fruits of the European hackberry (Celtis australis).[4]

Quantitative analysis has revealed the relative abundance of this compound in the fruit of Celtis australis. While the overall composition of epicuticular wax can vary significantly between species and is influenced by environmental factors, this data provides a crucial benchmark for its prevalence.

| Plant Species | Organ | Compound | Relative Abundance (% of total characterized FAMEs) | Reference |

| Celtis australis | Fruit | This compound | 2.6% | [5] |

The Biological Role: A Defensive Barrier

The epicuticular wax layer serves as a plant's first line of defense. Its hydrophobic nature is critical for preventing non-stomatal water loss, a key factor in drought tolerance.[6] The chemical composition of the wax also plays a significant role in mediating interactions with other organisms.

While the specific functions of this compound are not yet fully elucidated, the properties of other epicuticular wax components provide strong indications of its potential roles:

-

Plant-Insect Interactions: The surface chemistry of a leaf can influence insect behavior, including feeding and oviposition.[7] Fatty acid methyl esters, as a class of compounds, have been identified as semiochemicals that can act as attractants or repellents for insects.[8] The presence of this compound could therefore contribute to a plant's defense against herbivory.

-

Plant-Pathogen Interactions: The cuticular wax layer can prevent fungal spore adhesion and germination on the leaf surface. Certain wax components can even have direct antimicrobial properties.[9]

-

Abiotic Stress Tolerance: A robust epicuticular wax layer is crucial for protecting plants from UV radiation and extreme temperatures.

Experimental Protocols for Analysis

The analysis of this compound in epicuticular wax typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Epicuticular Wax

This protocol provides a general method for the extraction of epicuticular waxes.

-

Objective: To isolate the epicuticular wax components from a plant sample.

-

Materials:

-

Fresh plant material (e.g., leaves)

-

Glass beakers

-

Internal standard (e.g., tetracosane)

-

Rotary evaporator or nitrogen stream

-

GC vials

-

-

Procedure:

-

Briefly immerse the fresh plant material (a known surface area or fresh weight) in a suitable organic solvent (e.g., chloroform or hexane) for 30-60 seconds to dissolve the epicuticular waxes.[10]

-

Add a known amount of an internal standard to the solvent to allow for later quantification.

-

Carefully remove the plant material from the solvent.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Redissolve the wax residue in a small, known volume of hexane for GC-MS analysis.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the analysis of fatty acid methyl esters.

-

Objective: To separate, identify, and quantify this compound in the wax extract.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms)

-

-

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the redissolved wax extract into the GC.

-

Separation: The different components of the wax mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would start at a low temperature, ramp up to a high temperature (e.g., 320°C), and hold to ensure elution of very-long-chain compounds.[11]

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Identification: The resulting mass spectrum provides a unique fragmentation pattern for each compound. This compound can be identified by comparing its mass spectrum to a reference library or an authentic standard.

-

Quantification: The abundance of this compound can be determined by comparing the area of its chromatographic peak to the peak area of the internal standard.

-

Future Directions

While this guide provides a comprehensive overview of the current knowledge, the specific biological role of this compound and the precise enzymatic machinery for its synthesis remain key areas for future investigation. Further research, including the use of gene-editing technologies to manipulate its production and detailed bioassays to test its effects on insects and pathogens, will be crucial to fully unravel the function of this intriguing molecule in the complex life of plants.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

Unveiling Methyl Dotriacontanoate: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dotriacontanoate, a very-long-chain fatty acid methyl ester (VLC-FAME), is a naturally occurring lipid component found in the epicuticular waxes of various plant species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a primary focus on its extraction from the needles of the Norway spruce (Picea abies). Detailed experimental protocols for extraction, fractionation, and analysis are presented, alongside a summary of its known physicochemical properties. While specific biological activities of this compound are not extensively documented in current literature, this guide explores the potential cytotoxic effects of very-long-chain fatty acids and the hypothetical anti-inflammatory pathways that may be influenced by related fatty acid esters. This document serves as a foundational resource for researchers interested in the study and potential applications of this and other very-long-chain fatty acid esters.

Introduction

This compound (C33H66O2) is the methyl ester of dotriacontanoic acid (lacceric acid), a 32-carbon saturated fatty acid. Its presence has been identified in the complex mixture of lipids that form the protective cuticular wax layer on the surface of plant leaves, including the needles of Picea abies (Norway spruce)[1][2][3]. This waxy layer serves as a crucial barrier against environmental stressors. This compound has also been detected in environmental sediment samples, where it can act as a biomarker for tracing the origins of organic matter[2].

The study of very-long-chain fatty acids (VLCFAs) and their esters is an emerging area of interest in lipidomics and natural product chemistry. While the biological roles of many shorter-chain fatty acid esters are well-established, the specific functions of VLC-FAMEs like this compound remain largely unexplored. This guide aims to consolidate the available information on its discovery and provide detailed methodologies for its isolation to facilitate further research into its potential biological activities and applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C33H66O2 | [2] |

| Molecular Weight | 494.9 g/mol | [2] |

| CAS Number | 41755-79-7 | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in chloroform (B151607) and methylene (B1212753) chloride | [2] |

Experimental Protocols: Isolation and Characterization

The isolation of this compound from its natural sources, such as Picea abies needles, involves a multi-step process of extraction, fractionation, and analysis.

Extraction of Epicuticular Wax

This protocol is adapted from established methods for the extraction of cuticular waxes from conifer needles[1][2].

Materials:

-

Freshly collected Picea abies needles

-

Chloroform (analytical grade)

-

Liquid nitrogen

-

Beakers

-

Filter paper

-

Rotary evaporator

Procedure:

-

Harvest fresh, intact needles from Picea abies.

-

Immediately freeze the needles in liquid nitrogen to halt enzymatic degradation.

-

For every 1-1.5 g of frozen needles, perform a rapid extraction by immersing them in 10 mL of chloroform for 30 seconds with gentle agitation.[1]

-

Repeat the extraction two more times with fresh chloroform.

-

Pool the chloroform extracts and filter them to remove any solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cuticular wax extract.

-

Weigh the crude extract and store it at -20°C until further processing.

Fractionation of Crude Wax Extract by Column Chromatography

This protocol separates the crude wax into different chemical classes, including the methyl ester fraction containing this compound[1].

Materials:

-

Crude cuticular wax extract

-

Silica (B1680970) gel (60 Å, 70-230 mesh)

-

Glass chromatography column (40 x 5 mm i.d.)

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Collection vials

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Dissolve 10-15 mg of the crude wax extract in a minimal amount of chloroform and apply it to the top of the silica gel column.[1]

-

Elute the column sequentially with the following solvent systems, collecting each fraction separately:

-

Fraction 1 (Hydrocarbons): 10 mL of n-hexane

-

Fraction 2 (Esters and Aldehydes): 20 mL of n-hexane:chloroform (1:1 v/v)[1]

-

Fraction 3 (Ketones and Alcohols): 20 mL of chloroform

-

Fraction 4 (Fatty Acids and Diols): 15 mL of chloroform:methanol (1:1 v/v)

-

Fraction 5 (Polar Lipids): 10 mL of methanol

-

-

Concentrate each fraction under a gentle stream of nitrogen. The fraction eluted with n-hexane:chloroform (1:1 v/v) is expected to contain the methyl esters.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in the isolated fraction.

Materials:

-

Isolated methyl ester fraction

-

Anhydrous pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization of any co-eluting compounds with active hydrogens)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar column like DB-5ms)

Procedure:

-

Redissolve the dried ester fraction in a suitable solvent like hexane (B92381) or chloroform.

-

While the methyl ester itself does not require derivatization for GC-MS analysis, other components in the fraction might. If necessary, derivatize the sample by adding 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS and heating at 90°C for 30 minutes.[1]

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

Use a temperature program that allows for the elution of very-long-chain compounds. A typical program might start at a lower temperature and ramp up to over 300°C.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by interpretation of its mass spectral fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 494.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in the scientific literature. However, studies on other very-long-chain fatty acids and their derivatives provide some insights into potential areas of investigation.

Cytotoxicity of Very-Long-Chain Fatty Acids

Research on peroxisome-deficient cells has shown that the accumulation of saturated VLCFAs can be cytotoxic, with longer chain lengths exhibiting greater toxicity at lower concentrations.[4][5] This toxicity is associated with the induction of apoptosis.[4][5] It is plausible that this compound, as a derivative of a VLCFA, could exhibit similar cytotoxic effects, particularly in cells with impaired peroxisomal function.

Potential Anti-Inflammatory and Anti-Proliferative Effects

While no specific studies on this compound have been found, other fatty acid methyl esters have been reported to possess anti-inflammatory and anti-proliferative properties.[6][7][8] For instance, some methyl esters have been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways such as the NF-κB pathway.[9][10][11] The anti-proliferative activity of certain methyl esters has been observed in various cancer cell lines.[6][7][8][12] Further research is needed to determine if this compound shares these biological activities.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and identification of this compound.

Biosynthesis of Very-Long-Chain Fatty Acids

Caption: Biosynthesis pathway of very-long-chain fatty acids and subsequent esterification.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a fatty acid methyl ester.

Conclusion

This compound is a readily isolatable yet understudied very-long-chain fatty acid methyl ester found in the cuticular wax of Picea abies. The protocols detailed in this guide provide a clear pathway for its extraction and characterization, paving the way for more in-depth investigations. While its specific biological functions remain to be elucidated, the known cytotoxic effects of its parent fatty acid class and the anti-inflammatory and anti-proliferative potential of other methyl esters suggest that this compound is a compound worthy of further scientific inquiry. This technical guide serves as a valuable resource for researchers aiming to unlock the potential of this and other long-chain lipids in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. This compound | 41755-79-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. Protective effect of oleic acid against very long-chain fatty acid-induced apoptosis in peroxisome-deficient CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone [journal.waocp.org]

- 9. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative and antioxidant potentials of bioactive edible vegetable fraction of Achyranthes ferruginea Roxb. in cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Activities of Long-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid esters, a diverse class of lipid molecules, are increasingly recognized for their significant and varied pharmacological activities. These esters, formed from the condensation of a long-chain fatty acid with an alcohol, exhibit a range of effects, from potent anti-inflammatory and antimicrobial properties to promising anticancer and neuroprotective activities. Their lipophilic nature often enhances their bioavailability and tissue penetration, making them attractive candidates for therapeutic development. This technical guide provides an in-depth overview of the core pharmacological activities of long-chain fatty acid esters, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this field.

Anti-inflammatory Activities

Long-chain fatty acid esters, particularly a class known as fatty acid esters of hydroxy fatty acids (FAHFAs), have demonstrated significant anti-inflammatory effects.[1][2] These molecules can modulate inflammatory responses through various mechanisms, including the activation of specific G-protein coupled receptors.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | Effect | Reference |

| 13-LAHLA | LPS-stimulated cytokine secretion | RAW 264.7 macrophages | Suppressed secretion of cytokines and expression of pro-inflammatory genes. | [2][3] |

| 9-PAHSA | LPS-stimulated cytokine secretion | Bone marrow-derived dendritic cells | Reduced cytokine secretion and expression of cellular inflammation markers. | [2] |

| 9-PAHSA | High-fat diet-induced inflammation | Mice | Reduced inflammation in adipose tissue. | [2] |

| 9-PAHSA | Colitis model | Mice | Robust anti-inflammatory activity. | [2] |

Signaling Pathway: GPR120 Activation

A key mechanism by which some long-chain fatty acid esters exert their anti-inflammatory effects is through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[2][4] GPR120 is recognized as a receptor for omega-3 fatty acids and mediates their anti-inflammatory and insulin-sensitizing effects.[4]

Experimental Protocol: LPS-Induced Cytokine Secretion Assay

This protocol outlines the general steps to assess the anti-inflammatory effects of long-chain fatty acid esters by measuring their ability to suppress lipopolysaccharide (LPS)-induced cytokine secretion in macrophages.

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

- Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

- Pre-treat the cells with various concentrations of the long-chain fatty acid ester (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

3. Stimulation:

- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production. Include an unstimulated control group.

4. Sample Collection:

- After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

5. Cytokine Quantification:

- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

- Calculate the percentage of cytokine inhibition for each concentration of the fatty acid ester compared to the LPS-stimulated control.

- Determine the IC50 value, the concentration at which the ester inhibits cytokine production by 50%.

Antimicrobial Activities

Certain long-chain fatty acid esters have demonstrated potent antimicrobial activity against a range of pathogens, including bacteria and fungi.[5][6] Their mechanism of action often involves disruption of the microbial cell membrane.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sucrose monolaurate | Staphylococcus aureus | 10 | [7] |

| Sucrose monolaurate | Escherichia coli | >100 | [7] |

| Methyl linoleate | Streptococcus mutans | 100 | [5] |

| Ethyl linoleate | Streptococcus mutans | 100 | [5] |

| C11-Pep19-short | Staphylococcus aureus | 8 | [8] |

| C11-Pep19-short | Enterococcus faecium | 8 | [8] |

| C11-Pep19-short | Acinetobacter bohemicus | 8 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

- Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

- Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compound:

- Prepare a stock solution of the long-chain fatty acid ester in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Add the standardized microbial inoculum to each well of the microtiter plate.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

- After incubation, visually inspect the wells for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Anticancer Activities

A growing body of evidence suggests that certain long-chain fatty acid esters possess significant anticancer properties, inducing cytotoxicity and apoptosis in various cancer cell lines.[1][9] Esterification of known anticancer agents with fatty acids has also been shown to enhance their therapeutic efficacy.

Quantitative Data: Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mono-RES-OA | A549 (Lung Carcinoma) | ~40 µM (estimated from 25 µg/mL) | [1] |

| Mono-RES-OA | HT29 (Colorectal Adenocarcinoma) | ~85 µM (estimated from 53% viability at 25 µg/mL) | [1] |

| Mono-RES-OA | BxPC3 (Pancreatic Adenocarcinoma) | ~40 µM (estimated from 23% viability at 25 µg/mL) | [1] |

| Tri-RES-PA | HT29 (Colorectal Adenocarcinoma) | ~60 µM (estimated from 25% viability at 50 µg/mL) | [1] |

| Lauric Acid | HepG2 (Hepatocellular Carcinoma) | 282 (56.46 µg/mL) | [10] |

| Monolaurin | MCF-7 (Breast Adenocarcinoma) | 366 (80 µg/mL) | [10] |

| D3 (DHA derivative) | MCF-7 (Breast Adenocarcinoma) | 15.96 | [11] |

| L7 (LA derivative) | MCF-7 (Breast Adenocarcinoma) | 19.2 | [11] |

| L3 (LA derivative) | MCF-7 (Breast Adenocarcinoma) | 24.64 | [11] |

| But-BA-Lip | MCF-7 (Breast Adenocarcinoma) | 44.88 | [12] |

| Propofol stearate | MDA-MB-231 (Breast Cancer) | < 25 | [13] |

| Lactose-based SFAE | Human Skin Melanoma | 63.3 - 1737.6 | [9] |

| Lactose-based SFAE | Prostate Cancer | 63.3 - 1737.6 | [9] |

Signaling Pathway: Induction of Apoptosis

Long-chain fatty acid esters can induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of the long-chain fatty acid ester for 24, 48, or 72 hours. Include a vehicle control.

3. MTT Addition:

- After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

4. Solubilization:

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Neuroprotective Activities

Certain long-chain fatty acid esters have shown promise in protecting neurons from damage in models of cerebral ischemia.[14] Their mechanisms may involve vasodilation and direct neuroprotective effects.

Quantitative Data: Neuroprotective Activity

| Compound | Model | Effect | Reference |

| Palmitic methyl ester (PAME) | Asphyxial cardiac arrest (global ischemia) | Conferred neuroprotection in the CA1 region of the hippocampus. | [14] |

| Stearic acid methyl ester (SAME) | Asphyxial cardiac arrest (global ischemia) | Conferred neuroprotection in the CA1 region of the hippocampus. | [14] |

| Palmitic methyl ester (PAME) | Middle cerebral artery occlusion (focal ischemia) | Reduced brain infarct volume. | [14] |

| Stearic acid methyl ester (SAME) | Middle cerebral artery occlusion (focal ischemia) | Reduced brain infarct volume. | [14] |

| Linolenic acid | Transient global ischemia | Prevents neuronal death. | [15] |

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This assay simulates ischemic conditions in a cell culture model to assess the neuroprotective effects of a compound.

1. Cell Culture:

- Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

2. Oxygen-Glucose Deprivation (OGD):

- Replace the normal culture medium with a glucose-free medium.

- Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to induce cell death.

3. Treatment:

- Treat the cells with the long-chain fatty acid ester either before, during, or after the OGD period.

4. Reperfusion:

- After OGD, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).

5. Assessment of Cell Viability:

- Measure cell viability using methods such as the MTT assay, LDH assay (to measure cytotoxicity), or by staining with fluorescent dyes like propidium (B1200493) iodide (for dead cells) and Hoechst 33342 (for all nuclei).

6. Data Analysis:

- Compare the viability of cells treated with the fatty acid ester to that of untreated cells subjected to OGD.

- Calculate the percentage of neuroprotection.

Experimental Workflow: Neuroprotection Assay

Metabolic Regulation

Long-chain fatty acyl-CoA esters, the activated forms of fatty acids within cells, are key regulators of cellular metabolism. They can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[16]

Signaling Pathway: AMPK Activation

Activation of AMPK by long-chain fatty acyl-CoA esters promotes a shift towards catabolic processes, such as fatty acid oxidation, to generate ATP.

Role in Drug Delivery

The lipophilic nature of long-chain fatty acid esters makes them valuable components in drug delivery systems, particularly for enhancing the oral bioavailability and skin penetration of therapeutic agents.[17][18] They can be used to form microemulsions and nanoparticles to encapsulate and deliver drugs.[17][18]

Experimental Workflow: Formulation and In Vitro Drug Release

This workflow outlines the general steps for developing a fatty acid ester-based drug delivery system and evaluating its in vitro release profile.

Conclusion

Long-chain fatty acid esters represent a promising and versatile class of molecules with a wide spectrum of pharmacological activities. Their potential to act as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, coupled with their utility in drug delivery and metabolic regulation, underscores their importance in modern drug discovery and development. The data, protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers and scientists to further explore and harness the therapeutic potential of these fascinating compounds. Continued investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Francisco Plou Lab: Fatty acid esters as anticancer agents published in IJMS [franciscoploulab.eu]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and In Vitro Anticancer Evaluation of a Stearic Acid-based Ester Conjugate | Anticancer Research [ar.iiarjournals.org]

- 14. cns.org [cns.org]

- 15. Polyunsaturated fatty acids are potent neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Preparation of microemulsions using polyglycerol fatty acid esters as surfactant for the delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Dotriacontanoate: A Comprehensive Technical Guide to Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dotriacontanoate is a very long-chain fatty acid methyl ester (VLC-FAME). As a member of this class of lipids, it plays a structural role in biological membranes and is a precursor to various other important lipids. While specific biological functions of this compound are not extensively documented, very long-chain fatty acids (VLCFAs) and their derivatives are known to be involved in numerous physiological and cellular processes, including membrane homeostasis, protein trafficking, and signal transduction.[1] This technical guide provides a detailed overview of the structure, characterization, and methodologies relevant to the study of this compound, serving as a valuable resource for researchers in lipidomics, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is the methyl ester of dotriacontanoic acid. Its structure consists of a 32-carbon saturated fatty acid chain attached to a methyl ester group.

Chemical Formula: C_33H_66O_2

Molecular Weight: 494.88 g/mol

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Notes |

| Melting Point | High | Expected to be a white waxy solid at room temperature, with a melting point significantly higher than shorter-chain FAMEs like methyl tetradecanoate (B1227901) (18.5 °C).[2] |

| Boiling Point | Very High | Due to its high molecular weight and long hydrocarbon chain, it will have a very high boiling point and is likely to decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water | Soluble in nonpolar organic solvents like hexane (B92381), chloroform (B151607), and ethers. |

| Density | ~0.86 g/cm³ | Estimated based on the density of similar long-chain esters. |

Structure Elucidation and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework.

Spectroscopic Data

While a complete set of experimental spectra for this compound is not publicly available, the expected spectral characteristics can be predicted based on the well-understood behavior of fatty acid methyl esters.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | * ~3.67 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃). * ~2.30 ppm (t, 2H): Triplet for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO-). * ~1.62 ppm (m, 2H): Multiplet for the methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-). * ~1.25 ppm (br s, ~56H): Broad singlet for the repeating methylene units of the long alkyl chain. * ~0.88 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₂-CH₃). |

| ¹³C NMR | * ~174.4 ppm: Carbonyl carbon of the ester group (C=O). * ~51.4 ppm: Methyl carbon of the ester group (-OCH₃). * ~34.1 ppm: Methylene carbon alpha to the carbonyl group. * ~22.7 - 31.9 ppm: Series of peaks for the methylene carbons of the long alkyl chain. * ~14.1 ppm: Terminal methyl carbon. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): A weak or absent peak at m/z 494. * McLafferty Rearrangement: A prominent base peak at m/z 74, characteristic of methyl esters of straight-chain fatty acids. * Other Fragments: A series of fragment ions corresponding to the loss of alkyl radicals from the hydrocarbon chain, separated by 14 Da (CH₂). |

| Infrared (IR) Spectroscopy | * ~2920 and 2850 cm⁻¹: Strong C-H stretching vibrations of the methylene and methyl groups. * ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group. * ~1465 cm⁻¹: C-H bending vibration of the methylene groups. * ~1170 cm⁻¹: C-O stretching vibration of the ester linkage. |

Experimental Protocols

Isolation from Natural Sources

This compound can be found as a minor component in complex lipid mixtures from natural sources, such as plant waxes and animal fats.[3][4] Its isolation typically involves extraction followed by chromatographic purification.

Protocol 1: General Procedure for Isolation of Very Long-Chain Fatty Acid Methyl Esters

-

Extraction:

-

Homogenize the dried and ground biological material.

-

Perform a Soxhlet extraction with a nonpolar solvent such as hexane or a mixture of chloroform and methanol (B129727) to extract the total lipids.[5]

-

Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

-

-

Transesterification (if isolating from triglycerides):

-

Dissolve the crude lipid extract in a solution of 1-2% sulfuric acid in methanol.

-

Reflux the mixture for 2-4 hours.

-

Neutralize the reaction with a weak base and extract the fatty acid methyl esters with hexane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate (B86663).

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Pack a silica (B1680970) gel column with a nonpolar solvent (e.g., hexane).

-

Load the crude FAMEs mixture onto the column.

-

Elute with a gradient of increasing polarity, for example, from 100% hexane to hexane:ethyl acetate (B1210297) mixtures.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired long-chain FAME.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a reverse-phase HPLC system with a C18 column.

-

Elute with a mobile phase such as methanol or acetonitrile.

-

Monitor the eluent with a refractive index detector or an evaporative light scattering detector.

-

-

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis

The most direct method for the synthesis of this compound is the esterification of dotriacontanoic acid.

Protocol 2: Fischer Esterification of Dotriacontanoic Acid

-

Reaction Setup:

-

In a round-bottom flask, dissolve dotriacontanoic acid in a large excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

-

Reaction:

-

Reflux the mixture for several hours (typically 4-8 hours). The reaction can be monitored by TLC.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a nonpolar solvent like diethyl ether or hexane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain the pure this compound.

-

Caption: Synthetic workflow for this compound via Fischer esterification.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of very long-chain fatty acids is integral to several biological processes. VLCFAs are essential for the synthesis of sphingolipids and ceramides, which are critical components of the plasma membrane and are involved in cell signaling, proliferation, and apoptosis. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of fatty acid elongase complexes.[1]

Disruptions in VLCFA metabolism are associated with several diseases, highlighting their importance in cellular health. Further research is needed to determine if this compound itself, or its corresponding free fatty acid, has specific signaling roles or biological activities. Given the antimicrobial properties observed in shorter-chain fatty acid methyl esters, this could be a potential area of investigation for this compound.

Caption: Overview of very long-chain fatty acid biosynthesis and its relation to key cellular components.

Conclusion

This technical guide provides a foundational understanding of this compound, outlining its structure, predicted properties, and the key experimental methodologies for its study. While specific experimental data for this particular very long-chain fatty acid methyl ester is sparse, the provided information, based on the well-established chemistry of FAMEs, offers a robust starting point for researchers. Future investigations into the precise biological roles and potential therapeutic applications of this compound are warranted and will contribute significantly to the field of lipidomics and drug discovery.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methyl tetradecanoate [stenutz.eu]

- 3. Very long chain fatty acid methyl esters in transesterified palm oil [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Dotriacontanoic Acid as a Precursor to Methyl Dotriacontanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl dotriacontanoate from its precursor, Dotriacontanoic acid. The document details the chemical transformation, experimental protocols, and relevant biological context. Quantitative data is presented in a structured format, and key processes are visualized through diagrams to facilitate understanding.

Chemical Transformation: Fischer-Speier Esterification

The conversion of Dotriacontanoic acid to this compound is achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727). The presence of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The subsequent nucleophilic attack by methanol leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the corresponding methyl ester. Given the reversible nature of the reaction, a large excess of methanol is utilized to drive the equilibrium towards the product side, ensuring a high yield of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from Dotriacontanoic acid via Fischer-Speier esterification. These values are based on established protocols for the esterification of very-long-chain fatty acids and serve as a guideline for laboratory synthesis.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Dotriacontanoic Acid | 1.0 | Molar Equivalent | |

| Methanol | 50 | Molar Equivalent | Serves as both reactant and solvent |

| Sulfuric Acid (98%) | 0.1 | Molar Equivalent | Catalyst |

| Reaction Conditions | |||

| Temperature | 70 | °C | |

| Reaction Time | 4 - 6 | hours | Reaction progress can be monitored by TLC |

| Pressure | Atmospheric | ||

| Yield | |||

| Expected Yield | > 95 | % | Based on purified product |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

-

Dotriacontanoic acid (C32H64O2)

-

Anhydrous Methanol (CH3OH)

-

Concentrated Sulfuric Acid (H2SO4, 98%)

-

Saturated Sodium Bicarbonate Solution (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica (B1680970) Gel for column chromatography

3.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dotriacontanoic acid (1.0 molar equivalent).

-

Add anhydrous methanol (50 molar equivalents) to the flask. Stir the mixture to dissolve the Dotriacontanoic acid. Due to the long chain length, gentle heating may be required to achieve full dissolution.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 molar equivalents) to the reaction mixture while stirring.

-

Esterification: Heat the reaction mixture to reflux at 70°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of hexane and saturated sodium bicarbonate solution to neutralize the excess acid. Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper organic layer and wash it twice with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

3.3. Purification

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield high-purity this compound.[1] An alternative for very-long-chain fatty acid methyl esters is solid-phase extraction.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

4.2. Biological Context: Role of Very-Long-Chain Fatty Acids in Cellular Processes

Dotriacontanoic acid, as a very-long-chain fatty acid (VLCFA), is a precursor to various essential molecules and plays a role in several cellular processes. The following diagram illustrates the general metabolic fate and signaling implications of VLCFAs.

Caption: Metabolic and signaling roles of very-long-chain fatty acids.

References

A Comprehensive Review of Very-Long-Chain Fatty Acid Methyl Esters: From Metabolism to Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. Their methylated counterparts, very-long-chain fatty acid methyl esters (VLCFA-MEs), are crucial derivatives for analytical characterization, particularly in the context of biomedical research and clinical diagnostics. The accumulation of VLCFAs is a key biomarker for several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders.[1] This guide provides an in-depth review of the literature on VLCFA-MEs, covering their metabolic pathways, associated pathologies, and the detailed experimental protocols for their analysis.

Biological Significance and Metabolism of Very-Long-Chain Fatty Acids

VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for various lipid mediators.[2] They are particularly abundant in specific tissues such as the skin, retina, brain, and testes.[2][3] The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation in the peroxisomes.

Synthesis of Very-Long-Chain Fatty Acids

The synthesis of VLCFAs occurs through a fatty acid elongation cycle in the endoplasmic reticulum. This process is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[4][5] The ELOVL family in mammals consists of seven members (ELOVL1-7), each with specificity for fatty acid substrates of different chain lengths and degrees of saturation.[2][6] The elongation process involves four key steps: condensation, reduction, dehydration, and a second reduction, ultimately adding a two-carbon unit to the fatty acid chain.[5] ELOVL1 is particularly important for the synthesis of saturated VLCFAs, including C26:0.[6]

Degradation of Very-Long-Chain Fatty Acids